molecular formula C9H12O2 B1583370 4-Ethoxybenzyl alcohol CAS No. 6214-44-4

4-Ethoxybenzyl alcohol

Cat. No.: B1583370
CAS No.: 6214-44-4
M. Wt: 152.19 g/mol
InChI Key: UKFLLQIRBABMKF-UHFFFAOYSA-N
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Description

4-Ethoxybenzyl alcohol, also known as (4-ethoxyphenyl)methanol, is an organic compound with the molecular formula C9H12O2. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of an ethoxy group attached to a benzyl alcohol moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-ethoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-ethoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized to 4-ethoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: It can be reduced to 4-ethoxybenzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group of this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, acetonitrile as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.

Major Products Formed:

    Oxidation: 4-Ethoxybenzaldehyde

    Reduction: 4-Ethoxybenzylamine

    Substitution: 4-Ethoxybenzyl chloride or bromide

Scientific Research Applications

4-Ethoxybenzyl alcohol is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: The compound is used in the identification of sulfation sites of metabolites and prediction of biological effects.

    Medicine: It is employed in the development of drug candidates and in the study of metabolic pathways.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxybenzyl alcohol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to an aldehyde group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, resulting in the formation of an amine group. The substitution reactions involve the replacement of the hydroxyl group with a halogen atom, facilitated by the formation of an intermediate complex with the reagent.

Comparison with Similar Compounds

4-Ethoxybenzyl alcohol can be compared with other similar compounds, such as 4-methoxybenzyl alcohol and 4-methylbenzyl alcohol.

    4-Methoxybenzyl Alcohol: Similar in structure but contains a methoxy group instead of an ethoxy group. It has different reactivity and solubility properties.

    4-Methylbenzyl Alcohol: Contains a methyl group instead of an ethoxy group. It exhibits different chemical behavior and applications.

Uniqueness: The presence of the ethoxy group in this compound imparts unique solubility and reactivity characteristics, making it suitable for specific synthetic applications and industrial processes.

Properties

IUPAC Name

(4-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFLLQIRBABMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211197
Record name 4-Ethoxybenzyl alcohol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-44-4
Record name 4-Ethoxybenzyl alcohol
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Record name 4-Ethoxybenzyl alcohol
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Record name 6214-44-4
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Record name 4-Ethoxybenzyl alcohol
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Record name 4-ethoxybenzyl alcohol
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Record name 4-ETHOXYBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

Mix 4-ethoxybenzaldehyde (3.3 g, 22 mmol), sodium borohydride (830 mg, 22 mmol) and absolute ethanol (25 mL). Stir at room temperature until the reaction is complete, pour onto dilute hydrochloric acid and extract into ethyl acetate. Separate the organic phase and extract the aqueous phase with ethyl acetate (2×). Combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo and purify by silica gel chromatography to give 4-ethoxybenzyl alcohol.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 4-Ethoxybenzyl alcohol in Gastrodia elata?

A: The research paper "[Study on the chemical constituents of Gastrodia elata]" [] reports the isolation of fourteen compounds from Gastrodia elata, including this compound. This is significant because it marks the first-time identification of this compound within the plant []. While the study primarily focuses on identifying the chemical constituents and does not delve into specific biological activities, the discovery of novel compounds like this compound paves the way for future investigations into their potential medicinal properties and contributes to a more comprehensive understanding of the phytochemical profile of Gastrodia elata. Further research is needed to elucidate the potential roles and bioactivities of this compound within the plant and its potential applications.

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